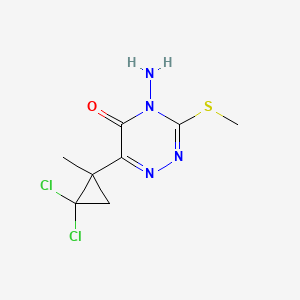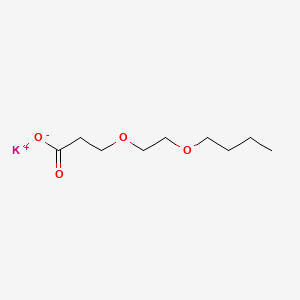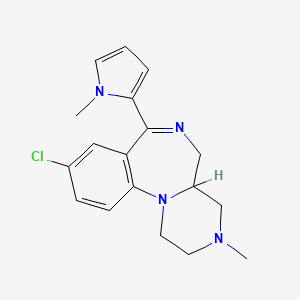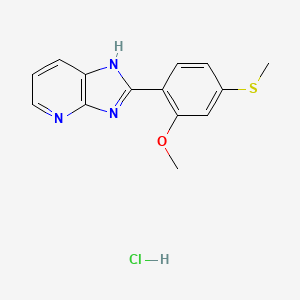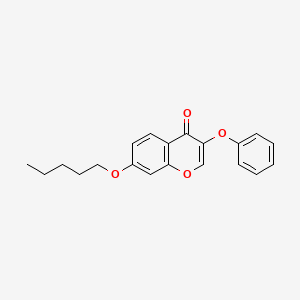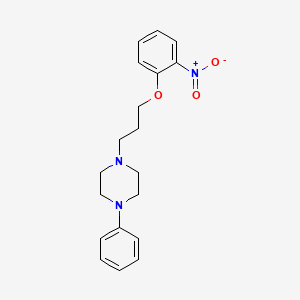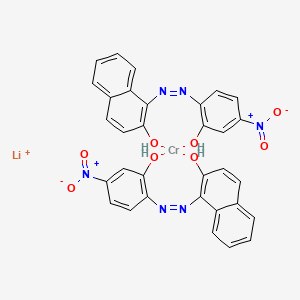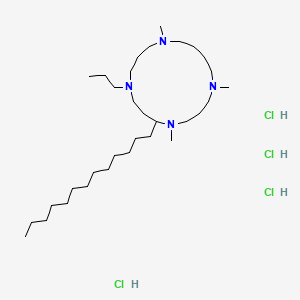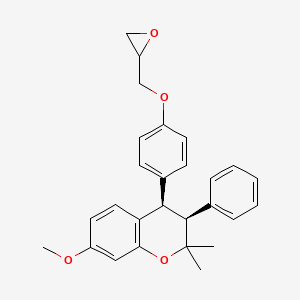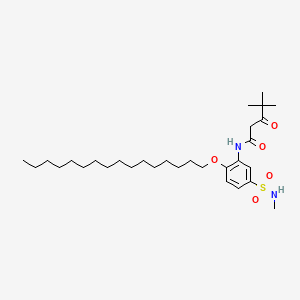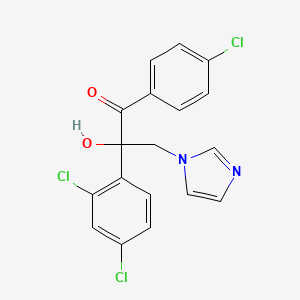
1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- is a complex organic compound that belongs to the class of imidazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of chlorophenyl and dichlorophenyl groups through substitution reactions. The final step often involves the formation of the hydroxy group and the propanone moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of the chlorophenyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-pyrazol-1-yl)-
- 1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-triazol-1-yl)-
Uniqueness
1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- is unique due to its specific combination of functional groups and the presence of the imidazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
107659-25-6 |
|---|---|
Fórmula molecular |
C18H13Cl3N2O2 |
Peso molecular |
395.7 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-ylpropan-1-one |
InChI |
InChI=1S/C18H13Cl3N2O2/c19-13-3-1-12(2-4-13)17(24)18(25,10-23-8-7-22-11-23)15-6-5-14(20)9-16(15)21/h1-9,11,25H,10H2 |
Clave InChI |
JEJKUJCMWOGJHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


